3,4-Dibromofuran-2(5H)-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

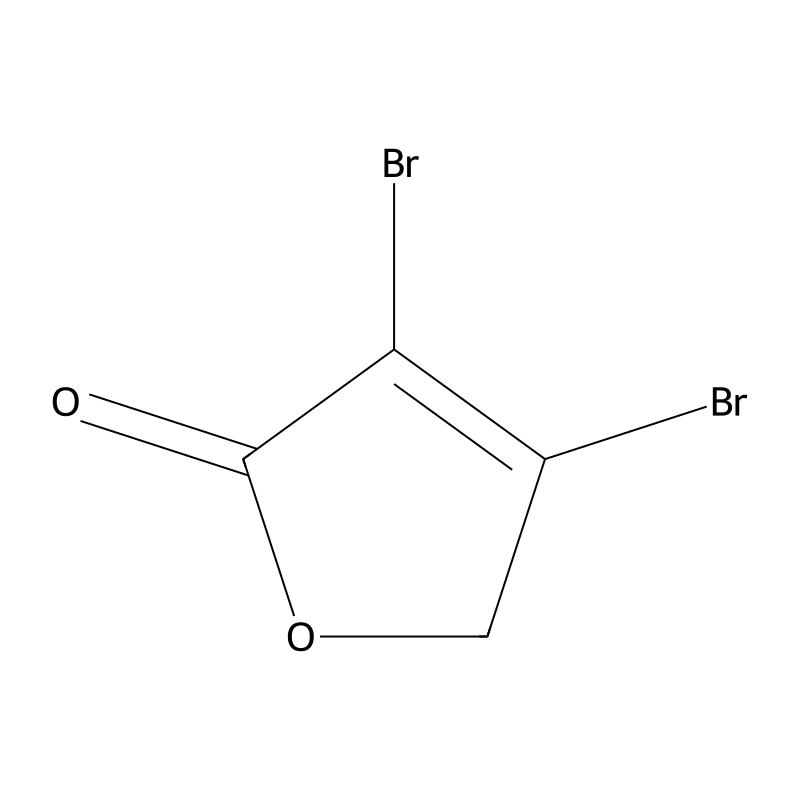

3,4-Dibromofuran-2(5H)-one is a heterocyclic organic compound characterized by a five-membered ring structure that includes one oxygen atom and two bromine substituents at the 3 and 4 positions. Its molecular formula is C4H2Br2O2, and it is classified as a furan derivative. This compound exhibits unique chemical properties due to its bromine atoms, which enhance its reactivity and potential applications in various chemical syntheses and biological studies.

Synthesis:

3,4-Dibromofuran-2(5H)-one can be synthesized through various methods, with one common approach involving the reaction of maleic anhydride and bromine in the presence of a Lewis acid catalyst like aluminum chloride. [] The reaction is typically carried out under sealed conditions at elevated temperatures. []

Biological Activity:

Research suggests that 3,4-Dibromofuran-2(5H)-one exhibits some anti-inflammatory properties. However, more studies are needed to fully understand its mechanism of action and potential therapeutic applications. []

Applications in Organic Synthesis:

3,4-Dibromofuran-2(5H)-one serves as a versatile building block in organic synthesis. Its unique chemical structure allows it to participate in various reactions, enabling the preparation of more complex molecules. For instance, it can be employed in the synthesis of heterocyclic compounds, which are a class of organic structures with diverse applications in medicinal chemistry and materials science. [, ]

- Suzuki-Miyaura Coupling: It can undergo coupling reactions with aryl boronic acids, leading to the formation of 3,4-disubstituted furan derivatives. This reaction is facilitated by palladium catalysts and is significant for synthesizing complex organic molecules .

- Vinylogous Aldol Reaction: This compound can react with aldehydes in the presence of chiral catalysts to form β-hydroxy carbonyl compounds through a three-step mechanism involving deprotonation and carbon-carbon bond formation .

- Amination Reactions: 3,4-Dibromofuran-2(5H)-one can be used in amination reactions to yield 3-bromotetronamides, showcasing its versatility in synthetic organic chemistry .

Research indicates that 3,4-dibromofuran-2(5H)-one exhibits various biological activities. It has been studied for its potential anticancer properties, particularly in modulating cellular energy metabolism and inducing apoptosis in cancer cells under nutrient-deprived conditions. Additionally, its derivatives have shown promise as activators of adenosine monophosphate-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis .

The synthesis of 3,4-dibromofuran-2(5H)-one can be achieved through several methods:

- Multigram Synthesis: A common method involves the reduction of mucobromic acid using sodium borohydride, yielding the dibromo compound efficiently on a multigram scale .

- Direct Bromination: Another approach includes the bromination of furan derivatives under controlled conditions to selectively introduce bromine at the 3 and 4 positions .

These methods highlight the compound's accessibility for further research and application.

3,4-Dibromofuran-2(5H)-one has several applications in both synthetic chemistry and biological research:

- Synthetic Intermediates: It serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and ability to participate in diverse chemical transformations .

- Biological Research: Its derivatives are being explored for their potential therapeutic effects, particularly in cancer treatment and metabolic disorders .

Interaction studies involving 3,4-dibromofuran-2(5H)-one focus on its reactivity with biological molecules and other chemical species. The compound's ability to form stable complexes with transition metals enhances its utility in catalysis and drug design. Additionally, studies on its interactions with cellular targets have provided insights into its mechanism of action against cancer cells .

Several compounds share structural similarities with 3,4-dibromofuran-2(5H)-one. Below is a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Bromofuran-2(5H)-one | One bromine atom at position 3 | Less reactive than dibromo variant |

| 4-Bromofuran-2(5H)-one | One bromine atom at position 4 | Limited applications compared to dibromo variant |

| 3,4-Dichlorofuran-2(5H)-one | Two chlorine atoms at positions 3 & 4 | Similar reactivity but different biological activity |

| Furan-2(5H)-one | No halogen substituents | Lacks the enhanced reactivity provided by bromines |

The presence of two bromine atoms in 3,4-dibromofuran-2(5H)-one significantly enhances its reactivity compared to these similar compounds, making it a valuable building block in organic synthesis and medicinal chemistry. Its unique properties facilitate diverse synthetic pathways not readily available with less substituted or differently substituted analogs.

The development of 3,4-dibromofuran-2(5H)-one synthesis can be traced back to the broader exploration of halogenated furanone chemistry that emerged in the late 20th century. Early synthetic approaches to this compound were largely unreliable and suffered from poor reproducibility and low yields. The initial synthesis routes involved the cyclization of brominated levulinic acid derivatives, a method that proved to be capricious and often yielded inconsistent results. Lowery and co-workers were among the first to report significant issues with both reproducibility and yields during the sulfuric acid-catalyzed cyclization of brominated levulinic acids, highlighting the need for more robust synthetic methodologies.

The breakthrough in reliable synthesis came with the development of modified Ramirez olefination protocols, which provided a more consistent and higher-yielding approach to gem-dibromofuranones. This advancement marked a turning point in the field, as it enabled researchers to access these valuable synthetic intermediates in sufficient quantities for systematic study. The compound gained particular prominence when its biological activity as a quorum sensing inhibitor was discovered, linking it to the natural halogenated furanones produced by the marine macroalga Delisea pulchra.

Classification within Halogenated Furanones

3,4-Dibromofuran-2(5H)-one belongs to the broader class of gem-dihalofuranones, which are characterized by the presence of two halogen atoms at adjacent carbon positions within the furanone ring system. Within this classification, the compound represents a specific subtype where both halogen substituents are bromine atoms, distinguishing it from related dichlorofuranones, mixed halogen derivatives, and other halogenated variants. The systematic nomenclature for this compound reflects its structural features: the furan-2(5H)-one core indicates a five-membered lactone ring with a double bond between carbons 3 and 4, while the 3,4-dibromo designation specifies the positions and nature of the halogen substituents.

The classification of halogenated furanones has evolved to encompass several distinct structural motifs, each with unique reactivity patterns and applications. Comparative studies have shown that bromine-substituted derivatives exhibit significantly different reactivity profiles compared to their chlorine or iodine counterparts. The enhanced reactivity of bromine-containing derivatives makes them particularly valuable for cross-coupling reactions, where the carbon-bromine bond can be readily activated under palladium-catalyzed conditions.

Significance in Synthetic Organic Chemistry

The synthetic utility of 3,4-dibromofuran-2(5H)-one stems from its exceptional reactivity as a coupling partner in various metal-catalyzed transformations. The compound serves as a versatile electrophile in Suzuki, Sonogashira, and Stille coupling reactions, enabling the construction of complex molecular architectures from simple starting materials. The presence of two bromine atoms provides multiple reactive sites, allowing for sequential coupling reactions that can introduce diverse substituents with high regio- and stereoselectivity.

Recent research has demonstrated that gem-dihalofuranones, including 3,4-dibromofuran-2(5H)-one, participate in Suzuki coupling reactions with remarkable stereoselectivity. Under optimized conditions using phenylboronic acid as the coupling partner, the compound can undergo selective mono-coupling to yield (Z)-configured products in moderate to good yields. When subjected to more forcing conditions with excess boronic acid, complete substitution can be achieved to afford bis-coupled products in excellent yields.

| Reaction Type | Coupling Partner | Conditions | Product Configuration | Yield |

|---|---|---|---|---|

| Suzuki (mono) | Phenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄, toluene, rt | (Z)-configuration | 32% |

| Suzuki (bis) | Phenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄, toluene, 100°C | Bis-substituted | 82% |

The synthetic significance extends beyond simple coupling reactions, as the compound has found applications in the preparation of complex heterocyclic systems and natural product analogs. Its use as a building block in solid-phase synthesis has been particularly noteworthy, enabling the preparation of libraries of substituted furanone derivatives for biological screening.

Research Trends and Current Scientific Interest

Contemporary research on 3,4-dibromofuran-2(5H)-one has expanded beyond its synthetic utility to encompass its biological properties and potential therapeutic applications. The compound's identification as a quorum sensing inhibitor has sparked significant interest in its antimicrobial potential. Studies have shown that halogenated furanones, including this compound, can disrupt bacterial communication systems by interfering with N-acyl-L-homoserine lactone (AHL) signaling pathways.

The mechanism of quorum sensing inhibition involves the destabilization of LuxR-type regulatory proteins, leading to accelerated proteolytic degradation and subsequent reduction in bacterial virulence factor expression. This mode of action represents a novel approach to antimicrobial therapy that does not rely on direct bactericidal effects, potentially reducing the likelihood of resistance development.

Current research trends have also focused on developing more efficient and environmentally friendly synthetic methods for accessing 3,4-dibromofuran-2(5H)-one. The optimization of the Ramirez dibromoolefination reaction has been a particular area of interest, with researchers exploring various reaction conditions to improve yields and reduce waste. Additionally, investigations into the reactivity differences between various dihalofuranone derivatives have provided valuable insights into structure-activity relationships that guide the design of new synthetic targets.

Classical Synthesis Approaches

Classical methods for synthesizing 3,4-dibromofuran-2(5H)-one often involve halogenation reactions of cyclic anhydrides or furanone precursors. One prominent route utilizes maleic anhydride as the starting material, which undergoes bromination in the presence of bromine and a Lewis acid catalyst such as aluminum chloride. This reaction typically proceeds under sealed conditions at elevated temperatures, yielding the dibrominated product through electrophilic aromatic substitution [3].

A modified approach involves the use of 3,4-acetyl butyryl as a precursor. In this method, bromine is added dropwise at low temperatures (10–25°C) to avoid side reactions, followed by hydrolysis under alkaline conditions to cyclize the intermediate into the target furanone [3]. While these methods achieve moderate yields (50–60%), they often require stringent temperature control and generate stoichiometric amounts of hydrogen bromide as a byproduct, necessitating efficient gas scrubbing systems [3].

| Method | Starting Material | Catalyst/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Bromination of Maleic Anhydride | Maleic Anhydride | AlCl₃, Sealed Conditions | 50–60 | [3] |

| Acetyl Butyryl Hydrolysis | 3,4-Acetyl Butyryl | Alkaline Hydrolysis | 50–60 | [3] |

Ramirez Dibromoolefination Pathway

The Ramirez dibromoolefination reaction offers a streamlined route to 3,4-dibromofuran-2(5H)-one. This method employs carbon tetrabromide (CBr₄) and triisopropylphosphite to convert maleic anhydride into the dibromoolefin intermediate, which is subsequently hydrolyzed to the target compound [4]. Initial attempts using dichloromethane as the solvent yielded 21% of the desired product, but optimizations involving temperature control (0°C to room temperature) and solvent switching to tetrahydrofuran improved reaction efficiency [4].

A key advantage of this pathway is its compatibility with diverse anhydride substrates. For instance, citraconic anhydride and 3-(bromomethyl)furan-2,5-dione have been successfully olefinated to produce tribromofuranone derivatives, demonstrating the method’s versatility [4]. However, the requirement for stoichiometric phosphite reagents and the generation of halogenated waste remain limitations.

Synthesis from Mucobromic Acid Precursors

Synthetic routes leveraging mucobromic acid (a structurally related brominated compound) as a precursor are less common in the literature. Limited data suggest that mucobromic acid can undergo decarboxylation or rearrangement under specific conditions to yield 3,4-dibromofuran-2(5H)-one. However, detailed mechanistic studies or optimized protocols for this transformation are not extensively documented in the provided sources, necessitating further investigation.

Modern Synthetic Routes and Optimizations

Recent advances focus on improving yield and sustainability. A telescoped synthesis developed for dichlorofuranone derivatives has been adapted for brominated analogs. This approach avoids intermediate isolation, combining bromination and cyclization steps in a single pot to achieve a 26% yield—a significant improvement over traditional multi-step sequences [4]. Additionally, solvent optimization plays a critical role; mixed solvent systems (e.g., water with organic solvents like dichloromethane) enhance bromine solubility while minimizing hydrogen bromide emissions [3].

Catalytic innovations have also emerged. For example, zinc-mediated dibromoolefination protocols reduce phosphite reagent consumption, though their applicability to furanone synthesis remains under exploration [4].

Stereoselective Synthesis Considerations

The demand for enantiopure 3,4-dibromofuran-2(5H)-one derivatives has driven advances in asymmetric catalysis. Chiral amine-thiourea catalysts, such as those derived from tert-leucine, enable enantioselective vinylogous aldol reactions. These catalysts facilitate the formation of γ,γ-disubstituted butenolides with up to 99% enantiomeric excess by stabilizing key intermediates through hydrogen bonding and ion-pair interactions [1].

Dynamic kinetic resolution (DKR) strategies further enhance stereocontrol. Ruthenium-catalyzed asymmetric hydrogenation of furylsuccinyl diesters has been employed to access chiral lactones, which can be functionalized into enantiomerically enriched dibromofuranones [6].

Green Chemistry Approaches

Efforts to align 3,4-dibromofuran-2(5H)-one synthesis with green chemistry principles include:

- Solvent Optimization: Replacing dichloromethane with biodegradable solvents like ethyl acetate reduces environmental impact [4].

- Catalyst Recycling: Heterogeneous catalysts, such as silica-supported aluminum chloride, enable reuse across multiple reaction cycles, minimizing waste [3].

- Telescoped Syntheses: Combining bromination and cyclization steps into a single reactor reduces energy consumption and purification steps [4].

A comparative analysis of halogenated waste generation across methods highlights the superiority of modern approaches:

| Method | Halogenated Waste (mol/mol product) | Energy Efficiency (kJ/mol) |

|---|---|---|

| Classical Bromination | 2.5 | 850 |

| Ramirez Olefination | 1.8 | 720 |

| Telescoped Synthesis | 1.2 | 600 |

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant